

4-Iodo-2,6-dimethylaniline molecular weight and formula

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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylaniline

Cat. No.: B1296278

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Technical Guide: 4-Iodo-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Iodo-2,6-dimethylaniline**, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document outlines its core physicochemical properties, detailed synthesis protocols, and its significant role in the production of antiviral medications.

Core Properties of 4-Iodo-2,6-dimethylaniline

4-Iodo-2,6-dimethylaniline, also known as 2,6-dimethyl-4-iodoaniline, is a substituted aniline that serves as a crucial building block in organic synthesis. Its molecular structure, incorporating an iodine atom, provides a reactive site for various cross-coupling reactions.

Property	Value
Molecular Formula	C ₈ H ₁₀ IN[1][2]
Molecular Weight	247.08 g/mol [2]
Appearance	White to off-white crystals[1]
Melting Point	52-53 °C[3]
Boiling Point	290.6 ± 28.0 °C at 760 mmHg[3]
Density	1.7 ± 0.1 g/cm ³ [3][4]
CAS Number	4102-53-8[1][2]

Synthesis Protocol: Iodination of 2,6-Dimethylaniline

The following protocol details a common and scalable method for the synthesis of **4-Iodo-2,6-dimethylaniline** from 2,6-dimethylaniline.

Materials:

- 2,6-dimethylaniline
- Iodine (I₂)
- 1,4-Dioxane
- Pyridine
- Saturated sodium thiosulfate solution
- Methylene chloride
- Anhydrous sodium sulfate

Equipment:

- Reaction flask
- Stirrer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

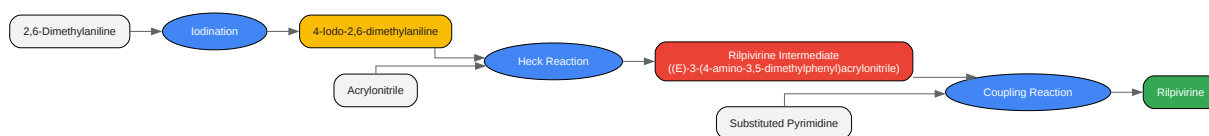
Procedure:[1]

- In a suitable reaction flask, dissolve 50 g of 2,6-dimethylaniline in 400 ml of 1,4-dioxane and 40 ml of pyridine.
- Cool the solution to 0 °C using an ice bath.
- Slowly add 157.3 g of iodine to the cooled solution.
- Maintain the reaction mixture at 0 °C and stir for 1 hour.
- Allow the temperature to rise to room temperature and continue stirring for an additional hour.
- Quench the reaction by adding a saturated solution of sodium thiosulfate.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with methylene chloride.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Evaporate the solvent under vacuum to yield **4-Iodo-2,6-dimethylaniline**.

Application in Pharmaceutical Synthesis: Rilpivirine Intermediate

4-Iodo-2,6-dimethylaniline is a pivotal intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[2] The synthesis involves a Heck reaction between **4-Iodo-2,6-dimethylaniline** and acrylonitrile to form a key precursor.

The general workflow for the synthesis of Rilpivirine highlighting the role of **4-Iodo-2,6-dimethylaniline** is depicted below.



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Caption: Synthetic pathway of Rilpivirine from 2,6-dimethylaniline.

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